molecular formula C17H17NO2S2 B2644987 9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one CAS No. 1164529-69-4

9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

Cat. No. B2644987
M. Wt: 331.45
InChI Key: INQVDHLYPDIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structures of synthesized thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis23.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives can be complex and involve multiple steps. For example, the synthesis of certain derivatives involved an aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution2.



Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry23.


Scientific Research Applications

Research Applications of Benzothiazoles

Benzothiazoles are prominent in medicinal chemistry due to their broad spectrum of biological activities. Structural Activity Relationship (SAR) studies highlight that benzothiazole derivatives exhibit a variety of pharmacological activities including antimicrobial, antitumor, and antidiabetic properties. The functionalization of benzothiazoles has been explored for enhancing their bioactive properties, with emphasis on substitutions at specific positions to increase efficacy and selectivity towards biological targets (Bhat & Belagali, 2020). Kamal et al. (2015) discussed the therapeutic potential of benzothiazoles, indicating their utility in designing chemotherapeutic agents due to their structural versatility and wide-ranging biological activities (Kamal, Hussaini, & Malik, 2015).

Research Applications of Benzimidazoles

Benzimidazoles are another crucial class of compounds in medicinal chemistry, known for their binding affinity to the minor groove of DNA. This property is exploited in the development of drugs and diagnostic tools. Hoechst 33258, a well-known benzimidazole derivative, serves as a fluorescent DNA stain, offering applications in chromosome and nuclear staining in cell biology research. The ability of benzimidazoles to interact with DNA underlies their potential as radioprotectors and topoisomerase inhibitors, demonstrating the versatility of this chemical class in biomedical research (Issar & Kakkar, 2013).

Safety And Hazards

The safety and hazards associated with thiazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols.


Future Directions

The future research in thiazole derivatives is promising, with potential applications in the development of new drugs for treating various diseases. Further studies are needed to explore the full potential of these compounds.


Please note that the information provided here is based on general knowledge about thiazoles and may not apply specifically to “9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one”. For more detailed and specific information, further research and studies are needed.


properties

IUPAC Name

9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c19-11-5-3-8(4-6-11)12-13-9-1-2-10(7-9)14(13)21-16-15(12)22-17(20)18-16/h3-6,9-10,12-14,19H,1-2,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQVDHLYPDIHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2SC4=C(C3C5=CC=C(C=C5)O)SC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.